2-(2-Methoxyethyl)pyridin-1-ium-1-olate
Description
2-(2-Methoxyethyl)pyridin-1-ium-1-olate is a zwitterionic pyridinium derivative characterized by a methoxyethyl substituent at the 2-position of the pyridine ring. This compound belongs to a broader class of pyridinium-1-olate derivatives, which exhibit unique electronic properties due to the coexistence of a positively charged pyridinium moiety and a negatively charged oxygen atom.
The methoxyethyl group likely contributes to steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(2-methoxyethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-5-8-4-2-3-6-9(8)10/h2-4,6H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDSSFWDMQCWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=[N+]1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)pyridin-1-ium-1-olate typically involves the reaction of pyridine with 2-methoxyethanol under specific conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the pyridinium ion. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically regenerates pyridine.
Scientific Research Applications
2-(2-Methoxyethyl)pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Methoxyethyl)pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets. The pyridinium ion can interact with nucleophiles, while the methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features of 2-(2-Methoxyethyl)pyridin-1-ium-1-olate with analogous pyridinium-1-olate derivatives:
Key Observations :
- Crystal Packing : Compounds such as 6-ethoxypyridin-1-ium-2-olate exhibit C–H⋯C interactions (), while 1-methyl-3-(4-chlorobenzoyl) derivatives display intramolecular C–H⋯O bonds and weak intermolecular interactions (e.g., C–H⋯Cl) (). These interactions influence melting points and stability.
Physicochemical Properties
| Property | This compound | 6-Ethoxypyridin-1-ium-2-olate | 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~209.24 (estimated) | Not reported | 286.71 |
| Melting Point | Not reported | Not reported | 479–481 K |
| Solubility | High in polar solvents (inferred) | Moderate (DMSO, methanol) | Low in water; soluble in DMSO |
| Crystal System | Not reported | Not reported | Monoclinic (P21/c) |
Notes:
- The chlorobenzoyl derivative () has a higher molecular weight and melting point due to aromatic stacking and halogen-based interactions.
- The absence of crystallographic data for the methoxyethyl compound limits direct comparisons, but its structural similarity to other zwitterions suggests comparable thermal stability.
Reactivity Trends :
- Electron-donating groups (e.g., methoxyethyl) may reduce electrophilicity at the pyridinium ring, whereas electron-withdrawing groups (e.g., chlorobenzoyl) enhance reactivity toward nucleophiles.
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